Cas no 486-89-5 (Anagyrine)

Anagyrine structure
Produktname:Anagyrine
Anagyrine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 7,14-Methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one,1,3,4,6,7,13,14,14a-octahydro-, (7R,14R,14aR)-
- ANAGYRINE
- RHOMBININ(ANAGYRINE)
- 3,4,5,6-Tetradehydrospartein-2-one
- Alkaloid III
- Anagyrin
- Monolupin
- Monolupine
- Rhombinin
- RHOMBININE
- (-)-Rhombinine
- UNII-FYU1U980Q9
- BRN 0086776
- FYU1U980Q9
- NS00094236
- AT20243
- 486-89-5
- 5-24-03-00410 (Beilstein Handbook Reference)
- HY-121027
- ANAGYRINE [MI]
- 7,14-METHANO-2H,11H-DIPYRIDO(1,2-A:1',2'-E)(1,5)DIAZOCIN-11-ONE, 1,3,4,6,7,13,14,14A-OCTAHYDRO-, (7R,14R,14AR)-
- (1R,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one
- AKOS040761350
- NSC76019
- CHEMBL509692
- (-)-Anagyrine
- CS-0079332
- 7,7a,8,9,10,11,13,14-Octahydro-7,14-memethano-4H,6H-dipyrido(1,2-a:1',2'-e)(1,5)diazocin-4-one
- AKOS037514865
- Thermopsine
- (1R,9S,10S)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one
- d-Thermopsine
- B2703-464712
- Q-100545
- RS-Thermopsine
- SCHEMBL564929
- 855841-99-5
- 7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one
- 7,14-Methano-4H,6H-dipyrido[1,2-a:1',2'-E][1,5]diazocin-4-one, 7,7a,8,9,10,11,13,14-octahydro-, [7R-(7.alpha.,7a.alpha.,14.alpha.)]-
- 53584-33-1
- Thermospine
- 3,4,5,6-Tetradehydrospartein-2-one #
- 7,14-Methano-4H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-4-one, 7,7a,8,9,10,11,13,14-octahydro-, [7R-(7.alpha.,7a.beta.,14.alpha.)]-
- 7,14-Methano-4H,6H-dipyrido[1,2-a:1',2'-E][1,5]diazocin-4-one, 7,7a,8,9,10,11,13,14-octahydro-, [7R-(7alpha,7aalpha,14alpha)]-
- CHEMBL4752273
- FT-0775686
- FQEQMASDZFXSJI-UHFFFAOYSA-N
- SCHEMBL257966
- C10750
- NCGC00017377-02
- AC1L9DOW
- (10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one
- AKOS024282715
- CHEMBL203399
- 7,14-Methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one, 1,3,4,6,7,13,14,14a-octahydro-, (14aR)-
- Oprea1_709034
- Q27105771
- NCGC00142555-01
- FQEQMASDZFXSJI-WXRRBKDZSA-N
- Camoensidine
- CHEMBL2373362
- DTXSID40964091
- (1S,9R,10R)-7,15-diazatetracyclo[7.7.1.0?,?.0??,??]heptadeca-2,4-dien-6-one
- CHEBI:2699
- (1S,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one
- Anagyrine; (-)-Anagyrine; 7,14-Methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one, 1,3,4,6,7,13,14,14a-octahydro-, [7R-(7a,14a,14ass)]-; Anagyrine (6CI,7CI,8CI); (7R,14R,14aR)-1,3,4,6,7,13,14,14a-Octahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazo
- Anagyrine
-
- Inchi: InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11-,12-,13-/m1/s1
- InChI-Schlüssel: FQEQMASDZFXSJI-JHJVBQTASA-N
- Lächelt: O=C1=N2C(=CC=C1)C3CC(C2)C4N(CCCC4)C3
Berechnete Eigenschaften
- Genaue Masse: 244.15800
- Monoisotopenmasse: 244.158
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 0
- Komplexität: 440
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topologische Polaroberfläche: 23.6A^2
Experimentelle Eigenschaften
- Farbe/Form: Cryst.
- Dichte: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: bp4 210-215°; bp12 260-270°
- Flammpunkt: 216.3 ℃
- Brechungsindex: 1.6280 (estimate)
- Löslichkeit: Auflösung (44 g/l) (25°C),
- PSA: 25.24000
- LogP: 1.75780
- Spezifische Rotation: D25 -168° (c = 4.8 in ethanol)
Anagyrine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
BioAustralis | BIA-A1939-5 mg |
Anagyrine |
486-89-5 | >95%byHPLC | 5mg |
$840.00 | 2023-09-07 | |
TargetMol Chemicals | TN3409-5mg |
Anagyrine |
486-89-5 | 5mg |
¥ 11200 | 2024-07-20 | ||
Ambeed | A655731-1mg |
Anagyrine |
486-89-5 | 98% | 1mg |
$140.0 | 2024-07-19 | |
Ambeed | A655731-5mg |
Anagyrine |
486-89-5 | 98% | 5mg |
$930.0 | 2025-03-04 | |
BioAustralis | BIA-A1939-1 mg |
Anagyrine |
486-89-5 | >95%byHPLC | 1mg |
$240.00 | 2023-09-07 | |
TRC | A637240-0.25mg |
Anagyrine |
486-89-5 | 0.25mg |
$ 230.00 | 2022-06-07 | ||
TRC | A637240-2.5mg |
Anagyrine |
486-89-5 | 2.5mg |
$ 2193.00 | 2023-04-19 | ||
BioAustralis | BIA-A1939-5mg |
Anagyrine |
486-89-5 | >95% by HPLC | 5mg |
$910.00 | 2025-04-09 | |
A2B Chem LLC | AG17575-1mg |
ANAGYRINE |
486-89-5 | ≥95% | 1mg |
$194.00 | 2024-04-19 | |
1PlusChem | 1P00D953-5mg |
ANAGYRINE |
486-89-5 | ≥95% | 5mg |
$776.00 | 2024-05-01 |
Anagyrine Verwandte Literatur
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
486-89-5 (Anagyrine) Verwandte Produkte
- 70961-63-6(methyl3-(methylsulfanyl)propylamine)
- 1890419-49-4(3-2-bromo-4-(trifluoromethyl)phenylpropan-1-ol)
- 1333879-72-3(3,6-dichloro-N-3-(1,3-thiazol-2-ylsulfanyl)propylpyridine-2-carboxamide)
- 70138-72-6(1-Boc-D-prolinamide)
- 1207038-48-9(7-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-4H-1lambda6,4-benzothiazine-2-carbonitrile)
- 56864-83-6(4-Amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one)
- 2411292-32-3(2-chloro-N-({7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methyl)propanamide)
- 866838-00-8(Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate)
- 1333851-81-2(1-(2-Bromo-5-fluorobenzyl)imidazole)
- 2228421-17-6(5-(1-amino-3,3-difluorocyclobutyl)-6-chloro-N,N-dimethylpyrimidin-4-amine)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:486-89-5)Anagyrine

Reinheit:99%
Menge:5mg
Preis ($):369